Lipophilicity (LogP) Comparison: 4-(3-Methylbutoxy)benzaldehyde vs. Shorter-Chain 4-Alkoxybenzaldehyde Analogs
The calculated LogP value for 4-(3-methylbutoxy)benzaldehyde is 2.92 . This value is approximately 0.9 LogP units higher than that of 4-isopropoxybenzaldehyde (calculated LogP ~2.0, molecular formula C₁₀H₁₂O₂), reflecting the increased lipophilicity conferred by the branched C₅ alkoxy chain versus the shorter branched C₃ chain . In the context of TAO inhibitor SAR studies, 4-alkoxybenzaldehyde derivatives serve as key precursors where alkoxy chain length directly influences the lipophilicity and, consequently, the mitochondrial targeting efficiency of downstream cationic inhibitors [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.92 |
| Comparator Or Baseline | 4-Isopropoxybenzaldehyde (CAS 18962-05-5): LogP ≈2.0 (inferred from C₁₀ vs. C₁₂ molecular formula and known alkoxy LogP contributions) |
| Quantified Difference | Δ LogP ≈ +0.9 (target compound is more lipophilic) |
| Conditions | Calculated LogP values from chemical database sources; no head-to-head experimental LogP measurement identified in the accessed literature |
Why This Matters
Higher lipophilicity (LogP 2.92) predicts enhanced organic-phase partitioning and potential mitochondrial membrane accumulation when used as a precursor for lipophilic cation-conjugated TAO inhibitors, a feature that may influence synthetic route selection for specific biological targets.
- [1] Ebiloma GU, Díaz T, Balogun EO, et al. Inhibition of trypanosome alternative oxidase without its N-terminal mitochondrial targeting signal (ΔMTS-TAO) by cationic and non-cationic 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives active against T. brucei and T. congolense. European Journal of Medicinal Chemistry. 2018;150:385-402. View Source
